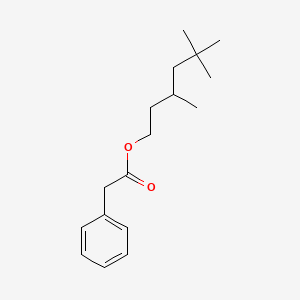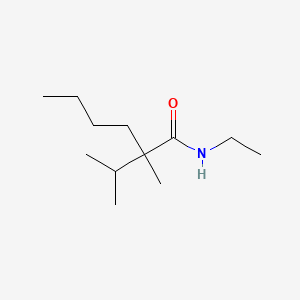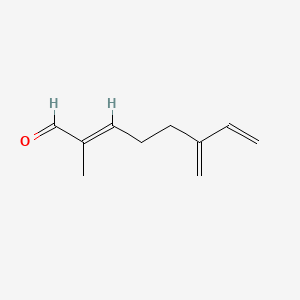
3,5,5-Trimethylhexyl phenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5,5-Trimethylhexyl phenylacetate is an organic compound with the molecular formula C17H26O2. It is an ester formed from the reaction of phenylacetic acid and 3,5,5-trimethylhexanol. This compound is known for its pleasant fragrance and is often used in the formulation of perfumes and fragrances .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,5-Trimethylhexyl phenylacetate typically involves the esterification of phenylacetic acid with 3,5,5-trimethylhexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. Continuous reactors may be used to maintain a steady production rate. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the ester functional group, leading to the formation of carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Phenylacetic acid derivatives.
Reduction: 3,5,5-Trimethylhexanol.
Substitution: Various substituted phenylacetates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,5,5-Trimethylhexyl phenylacetate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological systems.
Industry: Widely used in the fragrance industry for its pleasant scent and stability in formulations.
Wirkmechanismus
The mechanism of action of 3,5,5-Trimethylhexyl phenylacetate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, releasing phenylacetic acid and 3,5,5-trimethylhexanol. Phenylacetic acid can then participate in various metabolic pathways, while 3,5,5-trimethylhexanol may be further metabolized or excreted .
Vergleich Mit ähnlichen Verbindungen
3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate: Another ester with similar structural features but different functional groups.
3,5,5-Trimethylhexyl acrylate: An ester used in polymer synthesis with different reactivity due to the presence of an acrylate group.
1-Hexanol, 3,5,5-trimethyl-: A related alcohol that can be used as a starting material for ester synthesis .
Uniqueness: 3,5,5-Trimethylhexyl phenylacetate is unique due to its specific ester linkage and the presence of both aromatic and aliphatic components. This combination imparts distinct physical and chemical properties, making it valuable in fragrance formulations and scientific research .
Eigenschaften
CAS-Nummer |
93805-70-0 |
|---|---|
Molekularformel |
C17H26O2 |
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
3,5,5-trimethylhexyl 2-phenylacetate |
InChI |
InChI=1S/C17H26O2/c1-14(13-17(2,3)4)10-11-19-16(18)12-15-8-6-5-7-9-15/h5-9,14H,10-13H2,1-4H3 |
InChI-Schlüssel |
VKRXQLKRLJQTEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCOC(=O)CC1=CC=CC=C1)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Cyano-N-[(propylamino)carbonyl]acetamide](/img/structure/B12649413.png)



![1-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)ethanone](/img/structure/B12649433.png)





